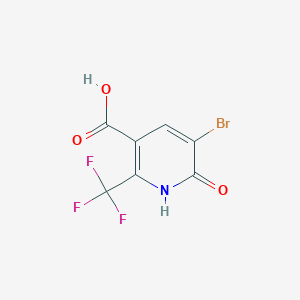
1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl- is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to the imidazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenylacetic acid, which is obtained by the bromination of phenylacetic acid using bromine and mercuric oxide.
Formation of Imidazole Ring: The next step involves the formation of the imidazole ring.
Industrial Production Methods
In industrial settings, the production of 1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl- may involve more efficient and scalable methods, such as continuous flow synthesis and the use of automated reactors. These methods ensure higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Esterification: The carboxylic acid group can be esterified to form esters using alcohols and acid catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Esterification: Acid catalysts such as sulfuric acid and hydrochloric acid are used in the presence of alcohols.
Major Products Formed
The major products formed from these reactions include substituted imidazole derivatives, imidazole esters, and various oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl- involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromophenylacetic acid: A precursor in the synthesis of 1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl-.
4-bromophenylboronic acid: Used in similar synthetic applications and as a reagent in cross-coupling reactions.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with similar structural features and biological activities.
Uniqueness
1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl- is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H9BrN2O2 |
|---|---|
Molekulargewicht |
281.10 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-1-methylimidazole-2-carboxylic acid |
InChI |
InChI=1S/C11H9BrN2O2/c1-14-6-9(13-10(14)11(15)16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) |
InChI-Schlüssel |
BYIRFJPQRLNJMN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N=C1C(=O)O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B8754872.png)




![Benzo[c]isothiazole](/img/structure/B8754907.png)


![2-chloro-5-[(propan-2-yloxy)methyl]pyridine](/img/structure/B8754943.png)


